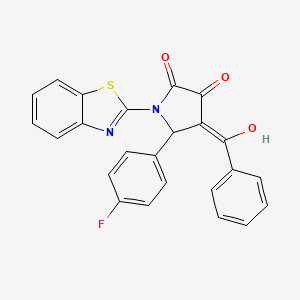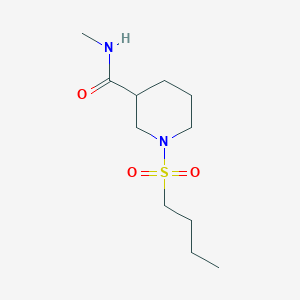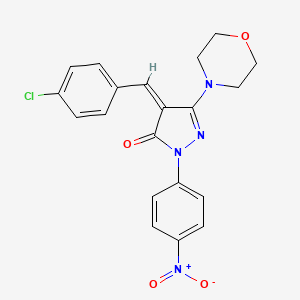
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. MPMP has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. In
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor, which leads to the activation of the receptor and subsequent signaling pathways. This results in the modulation of neurotransmitter release, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the modulation of neurotransmitter release, the regulation of gene expression, and the promotion of neurogenesis. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
实验室实验的优点和局限性
One of the advantages of using 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other 5-HT1A receptor agonists, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and its potential use in the development of new drugs for psychiatric disorders. These include the investigation of its effects on different brain regions and neurotransmitter systems, the development of more potent analogs, and the exploration of its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research applications, particularly in the field of neuroscience. Its selectivity for the 5-HT1A receptor and its potential as a therapeutic agent for psychiatric disorders make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
合成方法
The synthesis of 4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-5-3-4-6-18(15)20-19(23)22-13-11-21(12-14-22)16-7-9-17(24-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLIUSYWRUMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)


![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426337.png)

![1-(2-furyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethanone](/img/structure/B5426342.png)
![5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)
![2-methyl-5-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzamide](/img/structure/B5426364.png)

![2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5426379.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426381.png)

![2,2,2-trifluoro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426395.png)
![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)